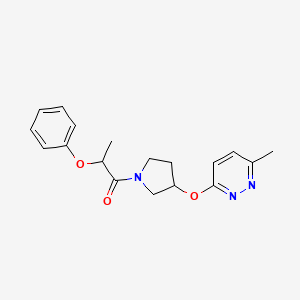
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic compound that has been widely used in scientific research. This compound is also known as MPP, and it has been studied for its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one, as a chemical entity, is involved in complex metabolic pathways and pharmacokinetic studies, particularly in the context of drug discovery and development. Its structural analogs have been utilized in the synthesis of potent inhibitors for specific enzymes and receptors. For instance, derivatives have been developed as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, showcasing the compound's relevance in treating metabolic disorders such as type-2 diabetes. These inhibitors were labeled with carbon-13 and carbon-14 to facilitate studies on drug metabolism, pharmacokinetics, and bioanalytical assessments, demonstrating the compound's utility in understanding drug behavior in biological systems (Latli et al., 2017).
Chemical Synthesis and Structural Analysis
The compound and its derivatives are subjects of synthetic chemistry research, focusing on developing new methodologies for constructing complex molecules. Research in this area explores stereoselective synthesis techniques, aiming to achieve precise control over the molecular architecture of the synthesized compounds. This approach is vital for the preparation of molecules with specific biological activities. Studies in this domain have led to efficient asymmetric methods to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones, highlighting the compound's role in advancing synthetic strategies and understanding chemical reactivity patterns (Han et al., 2019).
Biomolecular Interactions and Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their interactions with biological molecules and potential antimicrobial activities. The synthesis of novel pyrimidinone and oxazinone derivatives, fused with thiophene rings, exemplifies the exploration of these compounds' biological significance. Such studies underscore the compound's potential in the development of new antimicrobial agents, showcasing its role in addressing the need for novel therapeutics against resistant microbial strains (Hossan et al., 2012).
Propiedades
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-8-9-17(20-19-13)24-16-10-11-21(12-16)18(22)14(2)23-15-6-4-3-5-7-15/h3-9,14,16H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIXBXIABVAIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2987712.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)
![3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987719.png)

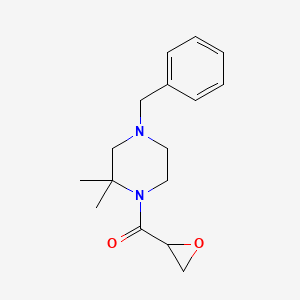
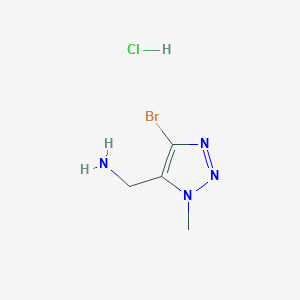
![N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2987726.png)
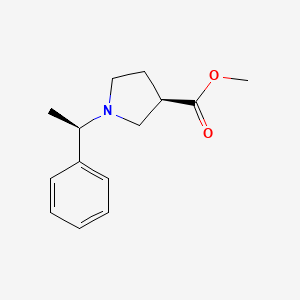
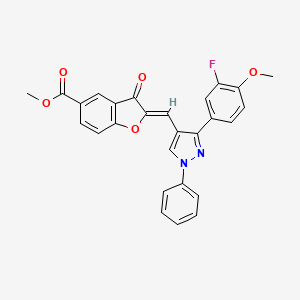

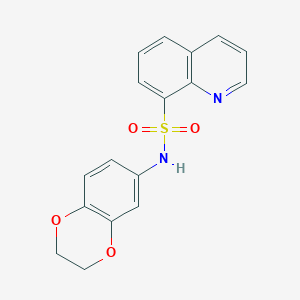

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2987734.png)